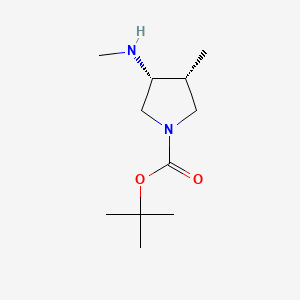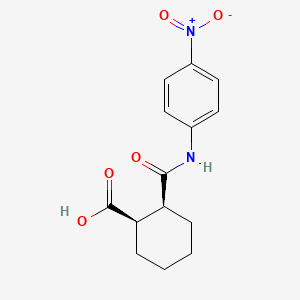![molecular formula C12H13N3S B14910270 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (-HC=N-). This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminothiazole. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-oxide, while reduction may produce N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar structure but has a hydroxyl group instead of a thiazole ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: This compound has a similar benzylidene group but differs in the presence of a diketone moiety.
Uniqueness
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H13N3S |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-1,3-thiazol-2-yliminomethyl]aniline |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3/b14-9+ |
InChI-Schlüssel |
ATZLMYHAZSBNPO-NTEUORMPSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC=CS2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)




![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)







![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
